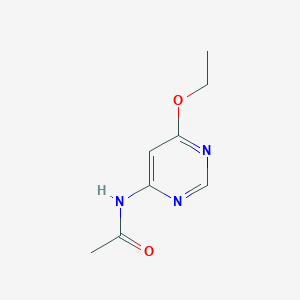

N-(6-ethoxypyrimidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamides, which includes “N-(6-ethoxypyrimidin-4-yl)acetamide”, can be achieved by various methods. One common method is the ammonolysis of acetylacetone under reductive amination conditions . Another method involves the use of acetic anhydride in the presence of a catalyst such as phosphomolybdic acid .Chemical Reactions Analysis

Acetamides, including “N-(6-ethoxypyrimidin-4-yl)acetamide”, can undergo various chemical reactions. For instance, they can be acetylated using acetic anhydride in the presence of a catalyst . They can also undergo deaminative hydroboration to form amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- N-(6-ethoxypyrimidin-4-yl)acetamide is utilized in the synthesis of various pyrimidine derivatives, demonstrating its versatility as a building block in organic synthesis. For instance, ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles react with acetamidine to furnish 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines. These reactions highlight the compound's utility in generating structurally diverse pyrimidines, which are crucial in medicinal chemistry for their biological activities (Roberts, Landor, & Bolessa, 1994).

Role in Anticancer Drug Synthesis

- The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs like dasatinib, underscores the critical role of pyrimidine derivatives in pharmaceutical development. The optimized synthesis conditions for such intermediates facilitate the production of anticancer agents, demonstrating the application of N-(6-ethoxypyrimidin-4-yl)acetamide related structures in drug synthesis (Guo Lei-ming, 2012).

Antimicrobial Activity

- A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, using related compounds as starting materials, reveals the potential of these compounds in addressing microbial resistance. The antimicrobial screening of these synthesized compounds showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This highlights the potential application of N-(6-ethoxypyrimidin-4-yl)acetamide derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Anticonvulsant Agents

- The direct synthesis of new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as possible anticonvulsants illustrates the therapeutic applications of pyrimidine derivatives. The study showed moderate anticonvulsant activity in the tested compounds, with a compound having a 4-bromophenyl substituent showing the most pronounced activity. This research indicates the potential of N-(6-ethoxypyrimidin-4-yl)acetamide related structures in the development of anticonvulsant therapies (Severina et al., 2020).

Eigenschaften

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-8-4-7(9-5-10-8)11-6(2)12/h4-5H,3H2,1-2H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQDODSLMQBZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2734577.png)

![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)

![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2734580.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2734583.png)

![Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B2734584.png)

![1-Benzyl-4-[4-(difluoromethoxy)-3-methoxyphenyl]-3-phenoxyazetidin-2-one](/img/structure/B2734585.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2734586.png)